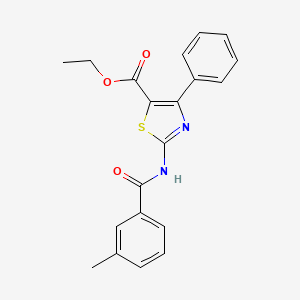

Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(3-methylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-3-25-19(24)17-16(14-9-5-4-6-10-14)21-20(26-17)22-18(23)15-11-7-8-13(2)12-15/h4-12H,3H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSZDLMKVWTMCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC(=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-methylbenzoic acid with thioamide to form the thiazole ring. This is followed by the introduction of the phenyl group and the ethyl ester group through esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate can be scaled up using batch or continuous flow reactors. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis or the use of green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids, onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate, have been investigated for their potential anticancer properties. Research has shown that certain thiazole compounds can inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study evaluated the cytotoxic effects of thiazole derivatives on several cancer cell lines (e.g., MCF-7, HeLa). The results indicated that compounds with structural similarities to ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate exhibited significant cytotoxicity at concentrations as low as 50 µM, demonstrating their potential as anticancer agents .

Xanthine Oxidase Inhibition

Another significant application of this compound is its potential role as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme involved in the production of uric acid, and its inhibition is crucial for the management of conditions like gout.

- Research Findings : A series of thiazole derivatives were synthesized and screened for xanthine oxidase inhibitory activity. Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate showed promising results, with moderate inhibitory effects comparable to established drugs like febuxostat .

Neuroprotective Effects

Emerging studies suggest that thiazole derivatives can modulate neurotransmitter receptors, potentially offering neuroprotective benefits.

- Study Insights : Research involving thiazole derivatives indicated their ability to modulate AMPA receptors, which are critical for synaptic transmission in the central nervous system. The compound demonstrated a favorable safety profile while exhibiting neuroprotective effects on neuronal cells exposed to oxidative stress .

Antioxidant Properties

The antioxidant capacity of ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate has also been explored, contributing to its therapeutic potential.

- Experimental Data : Various studies have assessed the free radical scavenging activity of thiazole derivatives using DPPH assays. Results indicated that certain derivatives not only inhibited xanthine oxidase but also exhibited significant antioxidant activity, suggesting their dual role in mitigating oxidative stress while inhibiting uric acid production .

Hepatoprotective Activity

Recent investigations have highlighted the hepatoprotective effects of thiazole compounds against chemically induced liver damage.

- Research Findings : In vitro studies using rat hepatocytes demonstrated that specific thiazole derivatives could protect against CCl₄-induced toxicity. The viability of hepatocytes was significantly improved when treated with these compounds, indicating their potential as hepatoprotective agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Substituent Analysis :

- Amide vs. Trifluoromethyl (Position 2) : The 3-methylbenzamido group in the target compound provides hydrogen-bonding capacity, which is absent in the trifluoromethyl analog. This may enhance target specificity but reduce metabolic stability compared to the electron-withdrawing trifluoromethyl group .

- Benzimidazolyl vs. However, it increases molecular weight, which could affect bioavailability .

- Hydroxyl vs. Methylbenzamido (Position 2) : The hydroxyl group in H54960 increases water solubility but may reduce membrane permeability compared to the methylbenzamido group .

Biological Activity

Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

The compound has shown promising results in various biological assays, particularly in antimicrobial, antifungal, and anticancer activities. Its structure suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate exhibits significant antimicrobial properties. It disrupts bacterial cell membranes and inhibits essential metabolic enzymes.

- Mechanism of Action : The antimicrobial activity may be attributed to the compound's ability to interact with bacterial membranes or inhibit enzymes critical for bacterial survival.

2. Antifungal Activity

The compound has been evaluated for its antifungal properties against various strains, including Candida albicans.

- Case Study : In a study comparing thiazole derivatives, ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate demonstrated effective inhibition of fungal growth with a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole .

3. Anticancer Activity

Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate has also been investigated for its anticancer effects.

- Research Findings : In vitro studies have shown that this compound induces apoptosis in cancer cell lines by modulating signaling pathways involved in cell proliferation and survival. For example, it has been reported to exhibit IC50 values indicating effective cytotoxicity against several cancer types, including melanoma and leukemia .

Detailed Research Findings

The following table summarizes key findings from various studies on the biological activity of ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate:

The mechanisms through which ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate exerts its biological effects are multifaceted:

- Antimicrobial Mechanism : The compound may disrupt the integrity of microbial membranes and inhibit critical metabolic pathways.

- Antifungal Mechanism : It inhibits ergosterol synthesis by targeting the enzyme CYP51, similar to azole antifungals, leading to compromised fungal cell membrane integrity .

- Anticancer Mechanism : The compound promotes apoptosis via caspase activation and alters cell cycle progression by inducing G0/G1 arrest in cancer cells .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including thiazole core formation, amidation, and esterification. Key steps include:

- Amidation : Reacting 3-methylbenzoyl chloride with a thiazole-amine intermediate under inert atmosphere (e.g., nitrogen) at 0–5°C to minimize side reactions .

- Esterification : Using ethyl chloroformate in dry dichloromethane with a base like triethylamine to drive the reaction to completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity . Optimization requires monitoring via TLC and adjusting pH/temperature to suppress byproducts like hydrolyzed esters .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : - and -NMR confirm connectivity of the thiazole ring, 3-methylbenzamido, and phenyl groups. Aromatic protons appear at δ 7.2–8.1 ppm, while the ethyl ester shows a triplet near δ 1.3 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H] at m/z 395.1) .

- Elemental Analysis : Matches experimental and theoretical C, H, N, S percentages (±0.3%) to confirm purity .

Q. How should researchers handle this compound to ensure stability during experiments?

The compound is stable under standard lab conditions but degrades under extreme pH (<3 or >10) or prolonged heat (>80°C). Recommendations:

- Store at –20°C in airtight, light-protected vials .

- Avoid aqueous buffers with strong acids/bases; use DMSO or DMF for solubility .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurity artifacts. Mitigation approaches:

- Dose-Response Reproducibility : Test multiple batches in standardized assays (e.g., enzyme inhibition IC) to rule out batch-specific impurities .

- Metabolite Screening : Use LC-MS to identify degradation products that may contribute to off-target effects .

- Structural Analog Comparison : Benchmark activity against derivatives (e.g., fluorophenyl or nitro-substituted analogs) to isolate SAR trends .

Q. How can X-ray crystallography with SHELX software elucidate this compound’s binding mode to biological targets?

- Data Collection : High-resolution (<1.5 Å) X-ray diffraction data of co-crystallized compound-protein complexes .

- SHELXL Refinement : Iterative refinement of occupancy, thermal parameters, and hydrogen bonding (e.g., thiazole N-H···O=C interactions) .

- Validation : Check Ramachandran plots and R-factor to ensure model accuracy .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

- Core Modifications : Synthesize analogs with varied substituents (e.g., sulfonyl, methoxy) on the benzamido or phenyl groups .

- Biological Assays : Parallel testing in enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) models to correlate substituents with potency .

- Computational Docking : Use AutoDock Vina to predict binding poses and guide synthetic priorities .

Q. How can researchers address low yields in the final esterification step?

Common issues include moisture-sensitive intermediates or competing hydrolysis. Solutions:

- Anhydrous Conditions : Use molecular sieves or dry solvents (e.g., THF over CaH) .

- Catalyst Screening : Test coupling agents like HATU/DMAP to improve efficiency .

- In Situ Monitoring : -NMR (if fluorinated analogs exist) tracks reaction progress without workup .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability profiles for this compound?

Variations arise from storage conditions or analytical methods:

- HPLC vs. TLC : HPLC detects low-level degradation (<5%) missed by TLC .

- Accelerated Stability Studies : Perform stress tests (40°C/75% RH for 4 weeks) to establish validated storage guidelines .

Methodological Tables

Q. Table 1. Key Characterization Data

| Parameter | Value/Observation | Technique | Reference |

|---|---|---|---|

| Melting Point | 162–164°C | DSC | |

| -NMR (δ) | 1.3 (t, 3H), 4.3 (q, 2H) | 400 MHz, CDCl | |

| HRMS ([M+H]) | 395.1124 (calc. 395.1121) | ESI-QTOF |

Q. Table 2. Biological Activity Comparison

| Analog | IC (Enzyme X) | Cytotoxicity (HeLa) | Reference |

|---|---|---|---|

| Parent Compound | 1.2 µM | >50 µM | |

| 4-Fluorophenyl Derivative | 0.8 µM | 35 µM | |

| Nitro-Substituted Analog | 2.5 µM | 12 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.